Z-Val-Nhtbu
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Overview
Description
Z-Val-Nhtbu is a chiral compound with significant applications in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Nhtbu typically involves the reaction of tert-butylamine with 2-methylpropyl isocyanate, followed by the introduction of a benzyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Nhtbu undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Z-Val-Nhtbu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Z-Val-Nhtbu involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
®-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester: The enantiomer of the compound, with similar but distinct biological activities.
N-tert-Butyl-N’-benzylurea: A structurally related compound with different functional groups and reactivity.
Benzyl carbamate: Shares the benzyl ester group but lacks the tert-butyl and amino functionalities.
Uniqueness
Z-Val-Nhtbu is unique due to its chiral nature and the presence of both tert-butyl and benzyl ester groups
Properties
CAS No. |
61274-17-7 |
---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)14(15(20)19-17(3,4)5)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
BUNKHVSLHKZVFF-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
sequence |
V |
Origin of Product |
United States |
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